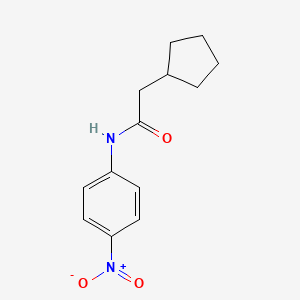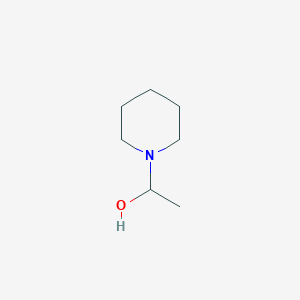
1-(2-Phenylethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)pyrrolidin-3-amine, also known as (3S)-1-(2-phenylethyl)-3-pyrrolidinamine, is a chemical compound with the molecular formula C12H18N2. This compound is characterized by a pyrrolidine ring attached to a phenylethyl group. It has a molecular weight of 190.29 g/mol and is often used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
1-(2-Phenylethyl)pyrrolidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.
Phenylethylamine: Contains the phenylethyl group but lacks the pyrrolidine ring.
N-Methylpyrrolidine: A derivative of pyrrolidine with a methyl group attached.
Uniqueness
1-(2-Phenylethyl)pyrrolidin-3-amine is unique due to its combination of the pyrrolidine ring and phenylethyl group, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to its simpler counterparts .
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2-phenylethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c13-12-7-9-14(10-12)8-6-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |
InChI Key |
YRKRLJLVSPPREA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[5-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B8764123.png)


![2-hydroxy-3-[3-(1H-imidazol-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B8764133.png)

![6-[2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2-pyranone](/img/structure/B8764145.png)








